molecular formula C8H4BrNO2 B1344269 4-Bromoisoindoline-1,3-dione CAS No. 70478-63-6

4-Bromoisoindoline-1,3-dione

Cat. No. B1344269
CAS RN: 70478-63-6
M. Wt: 226.03 g/mol
InChI Key: ANENLORAJJKWAA-UHFFFAOYSA-N
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Patent
US07863292B2

Procedure details

Bromophthalimide (35 g, 155 mmol) and bromoethylacetate (31 g, 186 mmol) were dissolved in 700 ml of acetone. Potassium carbonate (64.2 g, 465 mmol) was added and resulting suspension was stirred at reflux for 18 h. After cooling, the mixture was filtered. Filtrate was evaporated to give 48.12 g (154 mmol) of solid product. 1H NMR (200 MHz, CDCl3) δ 8.00 (s, 1H), 7.89 (d, J=7.8 Hz, 1H), 7.73 (d, J=7.8 Hz, 1H), 4.41 (s, 2H), 4.21 (q, J=7.0 Hz, 2H), 1.28 (t, J=7.0 Hz, 3H).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
64.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5]([NH:7]C(=O)[C:3]=12)=[O:6].Br[CH2:14][CH2:15][O:16][C:17](=[O:19])[CH3:18].[C:20](=[O:23])([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:15]([O:16][C:17](=[O:19])[CH2:18][N:7]1[C:5](=[O:6])[C:4]2[C:10](=[CH:11][CH:12]=[C:2]([Br:1])[CH:3]=2)[C:20]1=[O:23])[CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
BrC1=C2C(C(=O)NC2=O)=CC=C1
Name
Quantity
31 g
Type
reactant
Smiles
BrCCOC(C)=O
Name
Quantity
700 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
64.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting suspension
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
Filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CN1C(C2=CC=C(C=C2C1=O)Br)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 154 mmol
AMOUNT: MASS 48.12 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.